4-Chloro-2-methylaniline

Catalog No.
S8010950
CAS No.
87999-30-2
M.F
C7H8ClN
C7H8ClN
ClC6H3(CH3)NH2
M. Wt
141.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylaniline

CAS Number

87999-30-2

Product Name

4-Chloro-2-methylaniline

IUPAC Name

4-chloro-2-methylaniline

Molecular Formula

C7H8ClN
C7H8ClN
ClC6H3(CH3)NH2

Molecular Weight

141.60 g/mol

InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3

InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
SOL IN HOT ALCOHOL
SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS
Solubility in water, g/100ml at 25 °C: 0.095 (very poor)

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999)
4-Chloro-ortho-toluidine is a member of monochlorobenzenes.
p-Chloro-o-toluidine is a yellowish to pinkish colored, synthetic leaflet material. p-Chloro-o-toluidine is used in industry in the manufacture of azo dyes and is used in the production of the pesticide chlordimeform. This substance is a possible mutagen and is reasonably anticipated to be a human carcinogen that may be associated with an increased risk of bladder cancer. (NCI05)

4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is an aromatic amine with the molecular formula C7H8ClNC_7H_8ClN and a molecular weight of approximately 141.6 g/mol. It appears as a colorless to brown solid and is primarily utilized in the synthesis of various chemical compounds, including dyes and pesticides. The compound is categorized under halide- and amine-substituted aromatic compounds, which are known for their diverse chemical reactivity and applications in organic synthesis .

4-Chloro-2-methylaniline is a hazardous compound due to its carcinogenic properties []. Studies have shown it to be a potent carcinogen in animals. It is also a suspected skin sensitizer and may cause irritation upon contact.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling 4-chloro-2-methylaniline.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.

Synthesis

-Chloro-2-methylaniline (4-CMA) is an aromatic amine that can be synthesized through various methods. Scientific literature describes processes involving the nitration of toluene followed by reduction and chlorination.

Properties

4-CMA is a colorless to slightly yellow solid with a melting point around 24-27 °C and a boiling point of 241 °C []. It is slightly soluble in water but more soluble in organic solvents such as ethanol, dichloromethane, and acetone [].

Applications in Organic Synthesis

Due to its reactive amine group, 4-CMA serves as a building block for the synthesis of various organic compounds. Research explores its use in creating:

  • N-substituted derivatives through reactions with different electrophiles []
  • Azo dyes, a class of colored organic compounds

  • Nucleophilic Substitution: The chlorine atom in 4-chloro-2-methylaniline can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Amination Reactions: As an amine, it can react with acyl chlorides or isocyanates to form amides or ureas, respectively.
  • Diazotization: Under acidic conditions, it can be converted into diazonium salts, which are key intermediates in the synthesis of azo dyes .

4-Chloro-2-methylaniline has been associated with significant biological effects, particularly concerning its toxicity and carcinogenic potential. Studies indicate that it can induce hemangiosarcomas and hemangioendotheliomas in chronic feeding studies with rodents. The compound is known to covalently bind to DNA, leading to mutations and potential carcinogenesis . Acute exposure can result in severe health issues such as hemorrhagic cystitis and methaemoglobinemia .

Several synthetic routes have been developed for the preparation of 4-chloro-2-methylaniline:

  • Chlorination of N-acetyltoluidine: This method involves chlorinating N-acetyltoluidine followed by deprotection to yield 4-chloro-2-methylaniline.
  • Regioselective Reaction: A common laboratory method involves using copper(II) chloride dihydrate and lithium chloride in ethanol under reflux conditions. This process yields the compound with high purity (up to 82%) after purification steps such as chromatography .
  • Direct Chlorination: Direct chlorination of o-toluidine can also produce this compound, albeit with lower selectivity.

4-Chloro-2-methylaniline finds applications in various fields:

  • Dye Manufacturing: It serves as a precursor for azo dyes, which are widely used in textiles.
  • Pesticide Production: The compound is an intermediate in the synthesis of chlordimeform, a pesticide that has been largely phased out due to safety concerns .
  • Pharmaceuticals: It may also be explored for potential uses in drug development due to its amine functionality.

Research on the interactions of 4-chloro-2-methylaniline primarily focuses on its toxicological effects. Studies have shown that exposure leads to significant health risks, including carcinogenicity and acute toxicity through skin absorption or inhalation. Epidemiological studies have linked occupational exposure to increased rates of bladder cancer among workers involved in its production . Furthermore, its interaction with biological macromolecules raises concerns regarding genetic mutations.

Several compounds share structural similarities with 4-chloro-2-methylaniline. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaKey Features
2-Methyl-anilineC7H9NC_7H_9NLess toxic; used in dye manufacturing
4-ChloroanilineC6H6ClNC_6H_6ClNMore widely used in dye production; less steric hindrance
3-Chloro-2-methylanilineC7H8ClNC_7H_8ClNSimilar reactivity but different substitution pattern
N,N-Dimethyl-p-toluidineC9H13NC_9H_{13}NUsed as a solvent; less toxic than 4-chloro-2-methylaniline

The uniqueness of 4-chloro-2-methylaniline lies in its specific chlorine substitution pattern on the aromatic ring, which significantly influences its reactivity and biological activity compared to other similar compounds .

Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999)
Grayish-white crystalline solid; [IARC]
COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID
Gray to white solid with a weak fishy odor.

Color/Form

Crystalline, fused, grayish-white solid (commercial product)
LEAVES FROM ALCOHOL

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

141.0345270 g/mol

Monoisotopic Mass

141.0345270 g/mol

Boiling Point

466 °F at 760 mmHg (NTP, 1992)
241 °C @ 760 MM HG
241 °C
466 °F

Flash Point

320 °F (NTP, 1992)
99 °C c.c.
320 °F

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.9

Density

greater than 1.1 at 68 °F (est) (USCG, 1999)
1.19 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
>1.1 (estimated)

Melting Point

72 °F (NTP, 1992)
30 °C
29-30 °C
72 °F

UNII

95NB978426

Related CAS

3165-93-3 (hydrochloride)

Vapor Pressure

0.04 [mmHg]
Vapor pressure, Pa at 25 °C: 5.5

Absorption Distribution and Excretion

(14)C-LABELED 4-CHLORO-O-TOLUIDINE, WHEN ORALLY ADMIN TO WHITE RATS, WAS DEGRADED AND ELIMINATED PRIMARILY IN URINE ALONG WITH RADIOACTIVE METABOLITES. RATE OF ABSORPTION & DEGRADATION WAS SLOWER THAN FOR CHLORDIMEFORM.
para-Chloro-ortho-toluidine has been detected in the urine of workers exposed to chlordimeform ... .
Following oral administration of ((14)C-methyl)-para-chloro-ortho-toluidine to male and female white rats, 71% of the administered radioactivity was eliminated in the urine and 24% in the faeces within 72 hr ... .
Binding of para-chloro-ortho-toluidine to hemoglobin was observed after oral administration of 85 mg/kg bw to female Wistar rats ... .
RADIOACTIVITY FROM 4-CHLORO-2-METHYLANILINE-METHYL-(14)C WAS EXTENSIVELY BOUND TO PROTEIN, DNA, AND RNA OF RAT LIVER. ENZYMIC ACTIVITY DEPENDENT UPON NADH & LEADING TO IRREVERSIBLE BINDING OF RADIOACTIVITY FROM LABELED CMPD TO MACROMOLECULES WAS PRESENT IN MICROSOMES.

Metabolism Metabolites

...CAN BE FORMED FROM CHLORDIMEFORM, AN INSECTICIDE AND ACARICIDE, BY ENZYMES PRESENT IN THE LEAVES OF APPLE SEEDLINGS...AS WELL AS THOSE OF COTTON PLANTS...
OVER 97% OF (14)C-LABELED CHLORDIMEFORM APPLIED TO PRIMARY HUMAN EMBRYONIC LUNG CELLS IN CULTURE WAS CHANGED AFTER 72 HR OF INCUBATION, WITH MAJOR METABOLITES APPEARING AS N-FORMYL-4-CHLORO-O-TOLUIDINE (81.9%) AND 4-CHLORO-O-TOLUIDINE (2.3%).
RATS DEGRADED CHLORDIMEFORM INTO N-(4-CHLORO-2-METHYLPHENYL)-N'-METHYLFORMAMIDINE, N-FORMYL-4-CHLORO-2-METHYLANILINE, 4-CHLORO-2-METHYLANILINE, AND 5 OTHER UNKNOWN METABOLITES.
FORMS 4,4'-DICHLORO-2,2'-DIMETHYLAZOBENZENE IN HORSERADISH. /FROM TABLE/
For more Metabolism/Metabolites (Complete) data for 4-CHLORO-O-TOLUIDINE (7 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

...BY BEILSTEIN & KUHLBERG IN 1870 BY REDUCING 2-NITROTOLUENE WITH TIN & HYDROCHLORIC ACID... IT HAS ALSO BEEN PREPD BY RING CHLORINATION OF ORTHO-TOLUIDINE...& BY CHLORINATION OF ORTHO-ACETOTOLUIDIDE & SAPONIFICATION TO THE FREE AMINE...

General Manufacturing Information

Benzenamine, 4-chloro-2-methyl-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

RESIDUES OF CHLORPHENAMIDINE IN PLANT & SOIL MATERIAL WERE DETERMINED BY COLORIMETRY & THIN-LAYER & ELECTRON CAPTURE GC. 4-CHLORO-O-TOLUIDINE WAS HYDROLYSIS PRODUCT OF CHLORPHENAMIDE.
Air: GC/MS (limit of detection not reported) & HPLC/UV (3 ug/sample); plants & soil: colorimetric (0.02-0.05 ppm); soil: GC/FID & GC/MS (limits of detection not reported); rice: GC/FID (0.02 ppm) /from table/

Clinical Laboratory Methods

Solid waste: GC/MS (limit of detection 1 ppm); urine & faeces: HPLC (5 ng/ml); urine: TLC (6 ng/ml) & HPLC/UV (0.2 mg/l) /from table/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 11-23-2023
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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